N1-Ethyl-N3-heptyl-1,3-propanediamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N3-heptyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with ethyl and heptyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-N3-heptyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing compounds, while reduction can produce various amine derivatives .
Scientific Research Applications
N1-Ethyl-N3-heptyl-1,3-propanediamine has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Ethyl-N3-heptyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their structure and function. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- N1-Ethyl-N3-methyl-1,3-propanediamine
- N1-Ethyl-N3-butyl-1,3-propanediamine
- N1-Ethyl-N3-octyl-1,3-propanediamine
Uniqueness
N1-Ethyl-N3-heptyl-1,3-propanediamine is unique due to its specific ethyl and heptyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly useful in certain research and industrial applications compared to its similar counterparts .
Properties
IUPAC Name |
N-ethyl-N'-heptylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2/c1-3-5-6-7-8-10-14-12-9-11-13-4-2/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOHQFDYKUULD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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